molecular formula C14H16N2O3S B289066 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone

1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone

Cat. No. B289066
M. Wt: 292.36 g/mol
InChI Key: UYZDILHUEGMITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone, also known as Sulfonyl Pyrazole, is a chemical compound with a molecular formula of C16H18N2O3S. It is a yellowish crystalline powder that is commonly used in scientific research applications.

Mechanism of Action

1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole has been found to exhibit antioxidant and anticancer properties. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole is its versatility. It can be used in a wide range of scientific research applications, including organic synthesis and drug development. However, 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole does have some limitations. It is a relatively expensive reagent, and its use requires specialized equipment and expertise.

Future Directions

There are many potential future directions for the research and development of 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole. One area of interest is the development of new drugs based on 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole. Researchers are also exploring the use of 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole, which could lead to new insights into the treatment of inflammatory and other diseases.
Conclusion:
In conclusion, 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole is a versatile and promising compound that has many potential applications in scientific research and drug development. Its unique properties make it a valuable tool for researchers, and ongoing research is likely to uncover even more potential uses for this compound in the future.

Synthesis Methods

The synthesis of 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole can be achieved through several methods, including the reaction of pyrazole with a sulfonyl chloride or the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl acetoacetate, followed by the reduction of the nitro group and the reaction with a sulfonyl chloride.

Scientific Research Applications

1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole has been widely used in scientific research applications due to its unique properties. It is commonly used as a reagent in organic synthesis, as well as in the development of new drugs. 1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone Pyrazole has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

1-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanone

InChI

InChI=1S/C14H16N2O3S/c1-9-5-7-13(8-6-9)20(18,19)16-11(3)14(12(4)17)10(2)15-16/h5-8H,1-4H3

InChI Key

UYZDILHUEGMITM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C

Origin of Product

United States

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